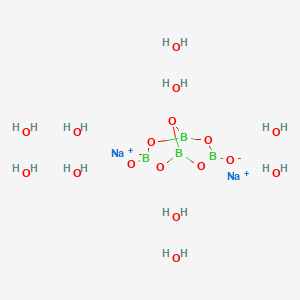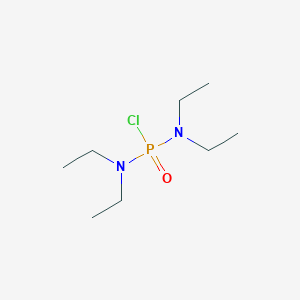![molecular formula C8H6ClF3O2S B156578 [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 127162-96-3](/img/structure/B156578.png)
[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride
Übersicht
Beschreibung
[3-(trifluoromethyl)phenyl]methanesulfonyl chloride is a chemical compound that is part of the sulfonyl chloride family. These compounds are typically used as intermediates in organic synthesis due to their reactivity. The trifluoromethyl group attached to the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity and the types of chemical reactions it can participate in.
Synthesis Analysis
The synthesis of related sulfonyl compounds has been explored in various studies. For instance, the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide leads to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester . This indicates that sulfonyl compounds with trifluoromethyl groups can be synthesized through the decomposition of diazonium compounds.
Molecular Structure Analysis
The molecular structure of methane sulfonyl chloride has been studied using electron diffraction, which provides insights into the geometry of similar sulfonyl chlorides . The study revealed various geometrical parameters such as bond lengths and angles, which are crucial for understanding the three-dimensional structure and potential reactivity of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride.
Chemical Reactions Analysis
Sulfonyl chlorides are known to participate in a variety of chemical reactions. They can react with nucleophiles, for example, to form sulfonamides or sulfones. The presence of the trifluoromethyl group could influence these reactions by making the sulfonyl chloride more electrophilic. The studies provided do not directly address the chemical reactions of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride, but they do provide information on the reactivity of structurally related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The electron diffraction study of methane sulfonyl chloride provides data that can be extrapolated to understand the properties of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride, such as bond lengths and angles, which affect the compound's boiling point, solubility, and stability . The presence of the trifluoromethyl group is likely to increase the compound's electronegativity and potentially its reactivity as well.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Chemistry
-
Scientific Field: Analytical Chemistry
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Chemistry
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)phenyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGCBGFBBRJTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383291 | |
| Record name | [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
CAS RN |
127162-96-3 | |
| Record name | [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Trifluoromethylbenzylsulfonylchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)




